4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 155967-58-1. Its molecular weight is 294.42 . The IUPAC name of this compound is tert-butyl 4-(4-pyridinylsulfanyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)20-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 294.42 . It is recommended to be stored at room temperature .
Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Research shows that piperidine derivatives, which are structurally related to the queried compound, are involved in asymmetric synthesis and can serve as versatile intermediates for the synthesis of a broad range of amines containing a substituted piperidine subunit. The Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, to piperidine derivatives exemplifies the importance of these structures in synthesizing optically pure compounds (H. P. Acharya & D. Clive, 2010; Hukum P. Acharya & Derrick L. J. Clive, 2010).
Synthesis of Biologically Active Compounds
Piperidine-1-carboxylic acid tert-butyl esters are used in the enantioselective synthesis of biologically active alkaloids, such as sedridine and coniine, demonstrating the compound's potential in medicinal chemistry and drug discovery (D. Passarella et al., 2005).
Electrophilic Substitution Reactions
The activation of carboxylic acids by pyrocarbonates to form symmetric anhydrides and esters, including the tert-butyl esters of N-protected amino acids, highlights the role of such compounds in facilitating electrophilic substitution reactions (V. Pozdnev, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H303 and H320, indicating potential harm if swallowed and potential eye irritation, respectively . Precautionary measures include rinsing cautiously with water in case of eye contact .
Future Directions
While specific future directions for “4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester” were not found in the search results, it’s worth noting that compounds with similar structures, such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, have been synthesized and tested for their anti-inflammatory effects . This suggests potential avenues for future research and application in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-pyridin-4-ylsulfanylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)20-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHNVBJYBWAHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594913 | |
Record name | tert-Butyl 4-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155967-58-1 | |
Record name | tert-Butyl 4-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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